N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide
描述
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the inhibition of NF-κB-dependent gene expression and the downstream effects of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. Additionally, this compound 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
实验室实验的优点和局限性
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for NF-κB and does not affect other signaling pathways. However, this compound 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can interfere with other cellular processes. Additionally, its effects can be cell-type dependent, and its efficacy can vary depending on the experimental conditions.
未来方向
There are several future directions for the use of N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 in scientific research. One direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential use in the treatment of viral infections, particularly in combination with antiviral drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound 11-7082 and to optimize its dosing and delivery for therapeutic use.
科学研究应用
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. As a result, this compound 11-7082 has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
属性
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3-(2-ethoxyethoxy)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-7-20(24)22-17-9-6-10-18(15-17)23-21(25)16-8-5-11-19(14-16)27-13-12-26-4-2/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABXXPRGGSJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCCOCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。